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Compound of Interest

Compound Name: JP1302 dihydrochloride

Cat. No.: B608248 Get Quote

An In-depth Review of the Potent and Selective α2C-Adrenoceptor Antagonist

Introduction
JP1302 dihydrochloride is a potent and highly selective antagonist of the α2C-adrenoceptor,

a G protein-coupled receptor involved in the regulation of neurotransmitter release.[1][2] Its

selectivity for the α2C subtype over other α2-adrenoceptor subtypes makes it a valuable

pharmacological tool for elucidating the specific physiological and pathological roles of the

α2C-adrenoceptor.[1] This technical guide provides a comprehensive overview of JP1302
dihydrochloride, including its chemical properties, mechanism of action, key experimental

data, and detailed protocols for its characterization. This document is intended for researchers,

scientists, and drug development professionals interested in the pharmacology of adrenergic

systems.

Chemical and Physical Properties
JP1302 dihydrochloride, with the chemical name N-[4-(4-Methyl-1-piperazinyl)phenyl]-9-

acridinamine dihydrochloride, is a water-soluble compound.[1] Its purity is typically reported as

≥98% as determined by HPLC.[1]
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Property Value Reference

Chemical Name

N-[4-(4-Methyl-1-

piperazinyl)phenyl]-9-

acridinamine dihydrochloride

[1]

Molecular Formula C24H24N4.2HCl [1]

Molecular Weight 441.4 g/mol [1]

CAS Number 1259314-65-2 [1]

Purity ≥98% (HPLC) [1]

Solubility Water (44.14 mg/mL, 100 mM) [1]

Storage Store at -20°C [1]

Pharmacology and Mechanism of Action
JP1302 dihydrochloride functions as a competitive antagonist at the α2C-adrenoceptor. This

receptor is a member of the α2-adrenergic receptor family, which are G protein-coupled

receptors that couple to inhibitory G proteins (Gi/o). The primary mechanism of action of α2-

adrenoceptor agonists is the inhibition of adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels. By antagonizing the α2C-adrenoceptor, JP1302 blocks the effects of

endogenous agonists like norepinephrine and epinephrine, thereby preventing the downstream

signaling cascade.

Signaling Pathway of α2C-Adrenoceptor Antagonism by
JP1302
The following diagram illustrates the signaling pathway inhibited by JP1302. Under normal

conditions, agonist binding to the α2C-adrenoceptor leads to the activation of the Gi protein,

which in turn inhibits adenylyl cyclase, reducing cAMP production and subsequent signaling.

JP1302 blocks this initial binding step.
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α2C-Adrenoceptor Signaling Pathway and JP1302 Inhibition
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α2C-Adrenoceptor signaling and JP1302 inhibition.

Quantitative Data
The selectivity of JP1302 dihydrochloride is demonstrated by its binding affinity (Ki) and

antagonist potency (KB) at various human α2-adrenoceptor subtypes.

Table 1: Binding Affinity (Ki) of JP1302 at Human α2-
Adrenoceptor Subtypes

Receptor Subtype Ki (nM) Selectivity vs. α2C

α2C 28 -

α2B 1470 ~53-fold

α2A 3150 ~113-fold

α2D (rodent) 1700 ~61-fold

Data from Tocris Bioscience.[1]

Table 2: Antagonist Potency (KB) of JP1302
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Assay Receptor Subtype KB (nM)

[35S]GTPγS Binding Human α2C 16

[35S]GTPγS Binding Human α2A 1500

[35S]GTPγS Binding Human α2B 2200

Data from Tocris Bioscience

and Sallinen et al., 2007.[1][3]

Table 3: In Vivo Efficacy of JP1302
Animal Model Effect Dosage

Forced Swimming Test (FST) Decreased immobility time 1-10 µmol/kg

Prepulse Inhibition (PPI) Test
Reversal of phencyclidine-

induced deficit
5 µmol/kg

Data from Sallinen et al., 2007.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize JP1302
dihydrochloride, based on standard pharmacological assays.

Radioligand Binding Assay (for Ki determination)
This assay determines the affinity of JP1302 for the α2-adrenoceptor subtypes by measuring

its ability to compete with a radiolabeled ligand.
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Radioligand Binding Assay Workflow
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Workflow for Radioligand Binding Assay.

Methodology:

Membrane Preparation: Cell membranes from cell lines stably expressing human α2A-,

α2B-, or α2C-adrenoceptors are prepared by homogenization and centrifugation. Protein

concentration is determined using a standard assay (e.g., Bradford or BCA).

Binding Reaction: In a 96-well plate, incubate cell membranes (typically 10-20 µg of protein)

with a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for α2-

adrenoceptors) and a range of concentrations of JP1302 dihydrochloride. The incubation is
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performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a

defined period (e.g., 60 minutes) to reach equilibrium.

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g.,

Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to

remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a non-radiolabeled competing ligand (e.g., phentolamine). Specific binding is calculated by

subtracting non-specific binding from total binding. The concentration of JP1302 that inhibits

50% of specific binding (IC50) is determined by non-linear regression analysis. The Ki value

is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (for KB determination)
This functional assay measures the ability of JP1302 to antagonize agonist-stimulated G

protein activation.
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[35S]GTPγS Binding Assay Workflow
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Workflow for [35S]GTPγS Binding Assay.

Methodology:

Membrane Preparation: As described for the radioligand binding assay.

Binding Reaction: Cell membranes are incubated in a buffer containing MgCl2, GDP, and

varying concentrations of JP1302 dihydrochloride. An α2-adrenoceptor agonist (e.g.,

norepinephrine) is added to stimulate G protein activation. The reaction is initiated by the

addition of [35S]GTPγS and incubated at 30°C for a defined period (e.g., 30-60 minutes).
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Filtration and Quantification: The reaction is terminated and radioactivity is quantified as

described for the radioligand binding assay.

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific

binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-

stimulated binding is calculated by subtracting basal binding from the total binding in the

presence of the agonist. The antagonist potency (KB) of JP1302 is determined by analyzing

the rightward shift of the agonist concentration-response curve in the presence of different

concentrations of JP1302, using Schild regression analysis.

In Vivo Behavioral Assays
This test is a widely used model to screen for antidepressant-like activity.

Methodology:

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-

25°C) to a depth where the animal cannot touch the bottom or escape.

Procedure: Mice or rats are administered JP1302 dihydrochloride or vehicle via a suitable

route (e.g., intraperitoneally) at a specified time before the test. Each animal is placed

individually into the cylinder for a 6-minute session. The duration of immobility (floating

without struggling) during the last 4 minutes of the session is recorded.

Data Analysis: The mean immobility time for the JP1302-treated group is compared to the

vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant

reduction in immobility time is indicative of an antidepressant-like effect.

This test measures sensorimotor gating, a process that is deficient in some neuropsychiatric

disorders like schizophrenia.

Methodology:

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a

sensor to measure the whole-body startle response of the animal.
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Procedure: Animals are placed in the startle chamber and allowed to acclimatize. The test

session consists of a series of trials, including trials with a startling pulse alone (e.g., 120 dB)

and trials where the pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB).

To induce a PPI deficit, animals can be pre-treated with a compound like phencyclidine

(PCP). JP1302 dihydrochloride or vehicle is administered before the test session.

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the

percentage reduction in the startle response in the prepulse-plus-pulse trials compared to

the pulse-alone trials: %PPI = [1 - (startle response with prepulse / startle response without

prepulse)] x 100. The ability of JP1302 to reverse a PCP-induced deficit in PPI is assessed

by comparing the %PPI between treatment groups.

Conclusion
JP1302 dihydrochloride is a highly selective and potent α2C-adrenoceptor antagonist that

has proven to be an invaluable tool in neuroscience and pharmacology research. Its well-

defined mechanism of action and the availability of detailed experimental protocols for its

characterization facilitate its use in investigating the role of the α2C-adrenoceptor in various

physiological and pathological processes. The data presented in this technical guide

underscore its potential for exploring novel therapeutic strategies for neuropsychiatric and other

disorders.
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To cite this document: BenchChem. [JP1302 Dihydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608248#what-is-jp1302-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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